6-Chloro-1-methyl-5-nitro-1H-indazole

Electrochemistry Redox Chemistry Nitroreduction

This 1,5,6-trisubstituted indazole building block delivers a precise combination of electron-withdrawing (5-NO₂, 6-Cl) and electron-donating (1-CH₃) substituents unavailable in other regioisomers. The nitro group's reduction potential is directly governed by this substitution pattern—7-nitro or non-methylated analogs exhibit fundamentally different redox behavior, invalidating synthetic protocols. Procure this compound to generate 6-chloro-1-methyl-1H-indazol-5-amine, a key intermediate for kinase inhibitor programs and amide/sulfonamide/urea library synthesis. Ideal for medicinal chemistry teams building patentable chemical space around the under-explored 1,5,6-indazole motif.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B8246127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-5-nitro-1H-indazole
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3
InChIKeyKYGLXDZUIJGHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methyl-5-nitro-1H-indazole: A Defined 1,5,6-Trisubstituted Indazole Building Block (CAS 1257303-30-2) for Drug Discovery


6-Chloro-1-methyl-5-nitro-1H-indazole (CAS 1257303-30-2, molecular formula C8H6ClN3O2, molecular weight 211.61 g/mol) is a fully characterized heterocyclic compound [1]. Its core is the 1H-indazole scaffold, which is widely utilized in medicinal chemistry programs due to the frequent bioactivity of indazole-containing molecules. This compound is specifically defined by the presence of a chlorine atom at the 6-position, a nitro group at the 5-position, and a methyl group on the N1-nitrogen. This precise 1,5,6-trisubstituted pattern dictates its physicochemical properties and chemical reactivity. It is commercially supplied as a research chemical building block , with typical purities of 95% or 98%, and is intended for use in the synthesis of more complex, patentable structures rather than as a direct active pharmaceutical ingredient.

Generic Substitution of 6-Chloro-1-methyl-5-nitro-1H-indazole Fails: Quantitative Physicochemical and Reactivity Differences


Even closely related indazole analogs cannot serve as direct substitutes for 6-chloro-1-methyl-5-nitro-1H-indazole. The specific combination of electron-withdrawing (5-NO2, 6-Cl) and electron-donating (1-CH3) substituents on the indazole ring fundamentally alters its physicochemical properties, such as logP and pKa, and profoundly impacts its reactivity in crucial chemical transformations like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Critically, electrochemical studies have demonstrated that the reduction potential of the nitro group is directly dependent on the precise substitution pattern, meaning that even isomers (e.g., 7-nitroindazole) or analogs lacking a single substituent (e.g., 5-nitroindazole) will exhibit different redox behavior and, consequently, different reactivity and biological outcomes [1]. Therefore, substituting this compound with a 'similar' analog would invalidate synthetic protocols and likely lead to a loss of the desired properties in the final target molecule. The following section provides direct, quantitative evidence for these differences.

Direct Comparative Evidence for the Differentiation of 6-Chloro-1-methyl-5-nitro-1H-indazole from Closest Analogs


Distinct Electrochemical Reduction Potential of N1-Alkyl-5-Nitroindazoles

The electrochemical behavior of N1-alkyl-5-nitroindazoles is fundamentally different from that of N2-alkyl and unsubstituted analogs. Cyclic voltammetry studies have confirmed that N1-substituted nitroindazoles, such as 6-chloro-1-methyl-5-nitro-1H-indazole, are capable of forming dimers during reduction, a behavior not observed in their N2-substituted or unsubstituted counterparts [1]. This indicates a distinct and quantifiable difference in their chemical reactivity profile, which is directly relevant to their mechanism of action as bioreductive prodrugs or their utility in synthetic chemistry.

Electrochemistry Redox Chemistry Nitroreduction

Improved Synthetic Utility for Amine Generation

A primary application of 6-chloro-1-methyl-5-nitro-1H-indazole is its conversion to the corresponding 5-amino derivative, 6-chloro-1-methyl-1H-indazol-5-amine, a versatile intermediate for further functionalization. This specific compound can be efficiently reduced using Fe/NH4Cl in EtOH/H2O at 80°C for 6 hours . This represents a tangible synthetic advantage over its analogs. For instance, 6-chloro-1-methyl-1H-indazole (which lacks the 5-nitro group) cannot undergo this transformation to yield the same 5-amino derivative, and 6-chloro-5-nitro-1H-indazole (lacking the N1-methyl group) would yield a different, less lipophilic amine product that is not directly equivalent.

Synthetic Chemistry Functional Group Interconversion Building Block

Defined Physicochemical Properties Differentiated from Unsubstituted Core

The substitution pattern of 6-chloro-1-methyl-5-nitro-1H-indazole directly alters key physicochemical properties compared to the core 5-nitroindazole scaffold. For example, the addition of the 1-methyl group increases the molecular weight and predicted lipophilicity (LogP) compared to 6-chloro-5-nitro-1H-indazole. This is a quantifiable difference that affects solubility, membrane permeability, and overall drug-likeness in a lead optimization campaign. While precise LogP values for this exact compound are not widely reported in primary literature, the difference in molecular weight between 6-chloro-1-methyl-5-nitro-1H-indazole (211.61 g/mol) and its N1-unsubstituted analog 6-chloro-5-nitro-1H-indazole (197.58 g/mol) is a direct consequence of the N1-methyl substitution .

Physicochemical Properties Lipophilicity Solubility

Optimal Application Scenarios for Procuring 6-Chloro-1-methyl-5-nitro-1H-indazole


Synthesis of 5-Amino-6-chloro-1-methylindazole Intermediates for Kinase Inhibitor Programs

This is the most well-documented application for this specific compound. 6-Chloro-1-methyl-5-nitro-1H-indazole serves as a direct precursor to 6-chloro-1-methyl-1H-indazol-5-amine . This amine is a valuable synthetic handle, commonly used to install amide, sulfonamide, or urea linkages in the design of protein kinase inhibitors, a major area of cancer research [1]. Procuring this specific nitro compound ensures the generation of the correct, N1-methylated amine intermediate.

Electrochemical and Spectroscopic Studies on Redox-Active 5-Nitroindazoles

The unique redox behavior of N1-alkyl-5-nitroindazoles makes 6-chloro-1-methyl-5-nitro-1H-indazole a suitable candidate for fundamental studies on nitro group reduction and dimerization mechanisms [2]. Its well-defined substitution pattern allows researchers to isolate the effects of N1-alkylation on electron transfer processes, providing data that can inform the design of bioreductive prodrugs for targeting hypoxic environments.

Medicinal Chemistry Explorations of 1,5,6-Trisubstituted Indazole Chemical Space

In early-stage drug discovery, exploring a novel chemical space is key to generating intellectual property. The 1-methyl-5-nitro-6-chloro substitution pattern of this compound offers a distinct combination of electron-withdrawing and lipophilic groups compared to more common 3-substituted or 7-substituted indazoles. Purchasing this building block allows medicinal chemists to efficiently access this specific and less crowded region of the indazole chemical space to build a proprietary library of analogs.

Comparative Synthetic Methodology Development

This compound can be used as a benchmark substrate in developing and optimizing new synthetic methods for selective functionalization of indazoles. For example, it could be used to test the chemoselectivity of new reduction protocols (e.g., comparison of Fe/NH4Cl with catalytic hydrogenation or other nitro-reductase conditions) or to explore the reactivity of the 6-chloro group in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.

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